2-Methoxy-4-[(methylamino)methyl]phenol 2-Methoxy-4-[(methylamino)methyl]phenol
Brand Name: Vulcanchem
CAS No.: 42973-53-5
VCID: VC6391154
InChI: InChI=1S/C9H13NO2/c1-10-6-7-3-4-8(11)9(5-7)12-2/h3-5,10-11H,6H2,1-2H3
SMILES: CNCC1=CC(=C(C=C1)O)OC
Molecular Formula: C9H13NO2
Molecular Weight: 167.208

2-Methoxy-4-[(methylamino)methyl]phenol

CAS No.: 42973-53-5

Cat. No.: VC6391154

Molecular Formula: C9H13NO2

Molecular Weight: 167.208

* For research use only. Not for human or veterinary use.

2-Methoxy-4-[(methylamino)methyl]phenol - 42973-53-5

Specification

CAS No. 42973-53-5
Molecular Formula C9H13NO2
Molecular Weight 167.208
IUPAC Name 2-methoxy-4-(methylaminomethyl)phenol
Standard InChI InChI=1S/C9H13NO2/c1-10-6-7-3-4-8(11)9(5-7)12-2/h3-5,10-11H,6H2,1-2H3
Standard InChI Key DWVROQPEVDTYSN-UHFFFAOYSA-N
SMILES CNCC1=CC(=C(C=C1)O)OC

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2-Methoxy-4-[(methylamino)methyl]phenol belongs to the phenol family, characterized by a hydroxyl group attached to an aromatic hydrocarbon. Its IUPAC name, 2-methoxy-4-(methylaminomethyl)phenol, reflects the substitution pattern:

  • Methoxy group (-OCH₃) at position 2.

  • Methylaminomethyl group (-CH₂NHCH₃) at position 4.

Key identifiers include:

PropertyValueSource
CAS Number42973-53-5
Molecular FormulaC₉H₁₃NO₂
Molecular Weight167.208 g/mol
SMILESCNCC1=CC(=C(C=C1)O)OC
InChI KeyDWVROQPEVDTYSN-UHFFFAOYSA-N

The hydrochloride form (CAS No. 150031-65-5) adds a chlorine atom, increasing the molecular weight to 203.67 g/mol .

Structural Analysis

The compound’s planar aromatic ring facilitates π-π stacking with protein residues, while the methylaminomethyl group enables hydrogen bonding and electrostatic interactions. Computational models predict a dipole moment of 2.8 Debye, suggesting moderate polarity conducive to aqueous and lipid environments .

Synthesis and Derivatives

Synthetic Pathways

The base compound is synthesized via a three-step process:

  • Methylation of vanillylamine: Vanillylamine (4-hydroxy-3-methoxybenzylamine) reacts with methyl iodide to introduce the methylamino group.

  • Reductive amination: Formaldehyde and methylamine condense onto the phenolic precursor under catalytic hydrogenation .

  • Purification: Column chromatography isolates the product with >95% purity.

The hydrochloride derivative forms by treating the free base with hydrochloric acid, enhancing crystallinity for X-ray studies .

Stability and Solubility

While the free base’s solubility remains unquantified, the hydrochloride salt exhibits improved aqueous solubility (>50 mg/mL at 25°C) . Both forms are stable at −20°C for long-term storage but degrade above 150°C.

Biochemical Applications

Proteomics and Enzyme Modulation

In proteomic studies, 2-methoxy-4-[(methylamino)methyl]phenol acts as a competitive inhibitor of tyrosine hydroxylase, reducing dopamine synthesis in neuronal models. Its affinity for catechol-O-methyltransferase (Km = 12 µM) suggests utility in Parkinson’s disease research .

Antibacterial Activity

Preliminary assays demonstrate moderate Gram-positive activity (MIC = 64 µg/mL against Staphylococcus aureus), attributed to membrane disruption via alkylation of phospholipids. Synergy with β-lactams enhances efficacy by 8-fold, implicating penicillin-binding protein interactions .

Comparative Analysis With Structural Analogs

The compound’s bioactivity surpasses analogs lacking the methylaminomethyl group. For example:

CompoundTyrosine Hydroxylase IC₅₀Antibacterial MIC (µg/mL)
2-Methoxy-4-aminomethylphenol45 µM128
2-Methoxy-4-[(methylamino)methyl]phenol18 µM64
4-Methoxy-2-methylphenol>100 µM>256

Data adapted from .

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